molecular formula ¹³C₄F₆O₃ B1146462 Trifluoroacetic Anhydride-13C4 CAS No. 1346603-60-8

Trifluoroacetic Anhydride-13C4

Cat. No.: B1146462
CAS No.: 1346603-60-8
M. Wt: 214
InChI Key:
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Description

Trifluoroacetic Anhydride-13C4 is a specialized isotopically labeled compound used in various scientific applications. It is the acid anhydride of trifluoroacetic acid and is the perfluorinated derivative of acetic anhydride. This compound is particularly useful in organic synthesis due to its ability to introduce trifluoroacetyl groups into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetic Anhydride-13C4 can be synthesized by the dehydration of trifluoroacetic acid using phosphorus pentoxide. Another method involves the use of excess α-halogenated acid chlorides, such as dichloroacetyl chloride, to dehydrate trifluoroacetic acid . The reaction can be represented as: [ 2 \text{CF}_3\text{COOH} + \text{Cl}_2\text{CHCOCl} \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{Cl}_2\text{CHCOOH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetic Anhydride-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like oxalyl chloride in the Swern oxidation.

    Reduction: Sodium iodide.

    Substitution: Various electrophiles for aromatic substitution reactions.

Major Products:

Scientific Research Applications

Trifluoroacetic Anhydride-13C4 is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Trifluoroacetic Anhydride-13C4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as amines, alcohols, and phenols to form trifluoroacetylated products. This reaction proceeds through the formation of an ion pair intermediate, which is stabilized by the electron-withdrawing trifluoromethyl groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and ability to introduce trifluoroacetyl groups under mild conditions. Its isotopically labeled form makes it particularly valuable in research applications where tracking of the trifluoroacetyl group is required .

Properties

CAS No.

1346603-60-8

Molecular Formula

¹³C₄F₆O₃

Molecular Weight

214

Synonyms

2,2,2-Trifluoroacetic Acid 1,1’-Anhydride-13C4;  Trifluoroacetic Acid Anhydride-13C4;  2,2,2-Trifluoroacetic Anhydride-13C4;  Bis(trifluoroacetic) Anhydride-13C4;  Hexafluoroacetic Anhydride-13C4;  NSC 96965-13C4;  Perfluoroacetic Anhydride-13C4;  Trifluoro

Origin of Product

United States

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